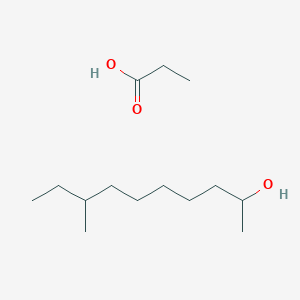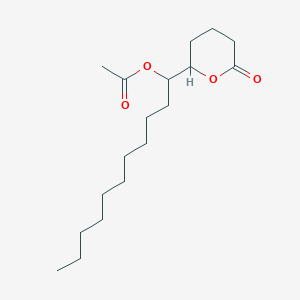
6-Acetoxy-5-hexadecanolide
Vue d'ensemble
Description
6-Acetoxy-5-hexadecanolide is a chemical compound known for its role as a mosquito oviposition attractant pheromone. It is a lactone derivative and has been studied extensively for its biological activity, particularly in attracting mosquitoes for oviposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-5-hexadecanolide involves several steps. One common method starts with isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde. The key step in the synthesis is the nucleophilic addition of a Grignard reagent, which involves a diastereoface-differentiating process . Another method involves the aldol condensation between 1-trimethylsilyloxycyclopent-1-ene and undecanal, followed by Baeyer-Villiger ring expansion and acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetoxy-5-hexadecanolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various stereoisomers of this compound, as well as other lactone derivatives .
Applications De Recherche Scientifique
6-Acetoxy-5-hexadecanolide has several scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and stereochemistry.
Biology: The compound is a key component in the study of mosquito behavior, particularly in understanding oviposition attractants
Medicine: Research is ongoing to explore its potential use in developing mosquito control strategies to reduce the spread of mosquito-borne diseases.
Industry: It is used in the development of mosquito traps and other pest control products.
Mécanisme D'action
The mechanism of action of 6-Acetoxy-5-hexadecanolide involves its role as a semiochemical, specifically an oviposition attractant pheromone. It interacts with olfactory receptors in mosquitoes, triggering a behavioral response that leads them to lay eggs in areas where the compound is present . The molecular targets and pathways involved include the olfactory receptor neurons in the mosquito’s antennae, which detect the compound and send signals to the brain to initiate oviposition behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexadecanolide: Another lactone compound with similar structural features but lacking the acetoxy group.
6-Hydroxy-5-hexadecanolide: A hydroxylated derivative of 6-Acetoxy-5-hexadecanolide.
6-Acetoxy-5-octadecanolide: A longer-chain analog with similar biological activity.
Uniqueness
This compound is unique due to its specific role as a mosquito oviposition attractant pheromone. Its stereochemistry and functional groups make it highly effective in attracting certain mosquito species, which is not observed with other similar compounds .
Propriétés
IUPAC Name |
1-(6-oxooxan-2-yl)undecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXUSGCKOQPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





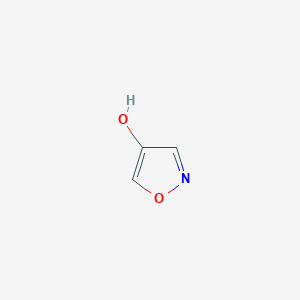
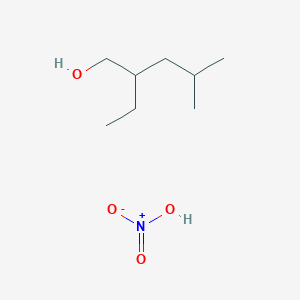
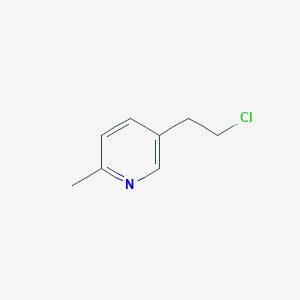
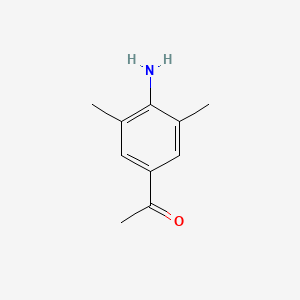
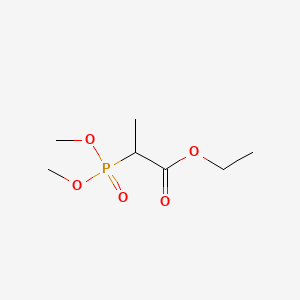

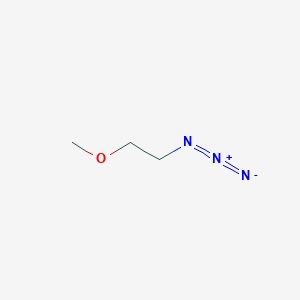
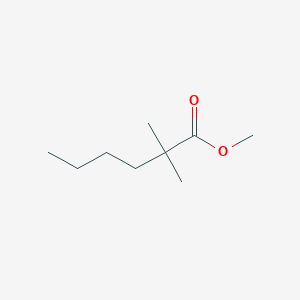

![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
